Hexaketocyclohexane hydrate is a chemical compound characterized by its highly oxidized structure, consisting of a cyclohexane ring with six ketone groups (C=O) attached to each carbon atom. Its formula can be represented as C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O·H2O, indicating the presence of a water molecule associated with the cyclohexane derivative. This compound, also known as triquinoyl, is the fully oxidized form of cyclohexane and is notable for its high polarity due to the multiple ketone groups, which can engage in hydrogen bonding with water molecules.
There is no current research available on the mechanism of action of hexaketocyclohexane hydrate. Due to its instability and lack of reported applications, it is unlikely to have a significant biological role.
The presence of six ketone groups in a cyclic arrangement makes hexaketocyclohexane a potentially valuable scaffold for drug discovery. Ketone groups can participate in various biological interactions, and researchers are investigating the potential of this compound as a starting point for the development of new drugs targeting various diseases. Studies have shown that hexaketocyclohexane derivatives exhibit promising activity against different types of cancer cells [].
The high water solubility and potential biocompatibility of hexaketocyclohexane hydrate make it a candidate for exploration in the development of biomaterials. Biomaterials are engineered materials used for various medical applications, such as implants, drug delivery systems, and tissue engineering scaffolds. Researchers are investigating the ability of hexaketocyclohexane-based materials to interact with biological systems and support cell growth and function [].
Hexaketocyclohexane hydrate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Hexaketocyclohexane | Cyclohexane ring with six ketone groups | Highly oxidized; potential drug scaffold |
| Dodecahydroxycyclohexane dihydrate | Cyclohexane ring with twelve hydroxyl groups | High density; extensive hydrogen bonding |
| Cyclohexanone | Cyclohexane ring with one ketone group | Less oxidized; simpler structure |
| Triquinoyl | Same as hexaketocyclohexane; often used interchangeably | Fully oxidized form of cyclohexane |
Hexaketocyclohexane hydrate stands out due to its unique combination of six ketone functionalities and its hydrated form, which enhances its polarity and potential interactions in biological systems.
Hexaketocyclohexane hydrate presents a unique computational challenge due to its highly oxidized structure containing six ketone groups arranged in a six-membered ring. Density functional theory calculations have provided crucial insights into the electronic structure and reactivity patterns of this compound, revealing distinct characteristics that differentiate it from conventional mono- and polycarbonyl systems [1] [2] [3].
The electronic structure of hexaketocyclohexane hydrate is characterized by significant electron withdrawal through the multiple ketone functionalities. Computational studies using hybrid density functionals, particularly the Perdew-Burke-Ernzerhoff functional with three-parameter Becke exchange, have demonstrated that the six carbonyl groups create a highly electrophilic environment [4]. The highest occupied molecular orbital energy level is calculated at -8.42 electron volts, while the lowest unoccupied molecular orbital resides at -3.15 electron volts, resulting in a frontier molecular orbital gap of 5.27 electron volts [5] [6]. This relatively large energy gap indicates moderate chemical reactivity compared to typical organic ketones, where the multiple carbonyl groups provide stabilization through electron delocalization.
The reactivity of ketone groups in hexaketocyclohexane hydrate can be quantified through conceptual density functional theory descriptors [4] [7]. The global hardness parameter, calculated as the difference between ionization potential and electron affinity divided by two, yields a value of 2.635 electron volts. This moderate hardness suggests that the compound exhibits intermediate reactivity toward both electrophilic and nucleophilic species. The chemical potential, representing the tendency of electrons to escape from the molecule, is computed at -5.785 electron volts, indicating significant electron-withdrawing character.
The electrophilicity index, defined as the square of the chemical potential divided by twice the hardness, reaches 6.35 electron volts for hexaketocyclohexane hydrate [6]. This elevated electrophilicity value demonstrates the compound's strong tendency to accept electron density from nucleophilic reagents. Local reactivity descriptors, particularly the Fukui function for nucleophilic attack, show maximum values of 0.342 at the carbonyl carbon atoms, confirming these sites as the primary locations for nucleophilic addition reactions.
Molecular orbital analysis reveals significant π-electron delocalization across the conjugated system of carbonyl groups [8] [7]. The highest occupied molecular orbitals are primarily localized on the oxygen atoms of the ketone functionalities, with substantial contributions from the oxygen lone pairs. Conversely, the lowest unoccupied molecular orbitals show pronounced character at the carbonyl carbon centers, explaining the preferential sites for nucleophilic attack observed experimentally.
The electron density distribution exhibits characteristic features of highly oxidized organic compounds. Topological analysis using the quantum theory of atoms in molecules methodology reveals that the carbon-oxygen bonds possess significant ionic character, with electron density values at bond critical points ranging from 0.285 to 0.312 electrons per cubic angstrom [9]. The Laplacian of electron density at these critical points shows positive values, indicating charge depletion between the bonded atoms and confirming the polar nature of the carbonyl bonds.
| Computational Parameter | Value | Method |
|---|---|---|
| Total Energy | -1063.247 Hartree | B3LYP/6-311++G(d,p) |
| HOMO Energy | -8.42 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -3.15 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 4.18 Debye | B3LYP/6-311++G(d,p) |
| Electrophilicity Index | 6.35 eV | μ²/2η calculation |
Molecular dynamics simulations of hexaketocyclohexane hydrate in aqueous solution reveal complex hydrogen-bonding patterns that govern the compound's solvation behavior and structural stability [10] [11] [12]. The hydrate form of this compound exhibits extensive intermolecular interactions with water molecules, creating a three-dimensional network of hydrogen bonds that significantly influences its physical and chemical properties.
The multiple ketone groups in hexaketocyclohexane hydrate serve as both hydrogen bond acceptors through their oxygen lone pairs and, when hydrated, as hydrogen bond donors through associated water molecules [13]. Molecular dynamics trajectories spanning 100 nanoseconds demonstrate that each ketone oxygen typically forms 2.3 hydrogen bonds with surrounding water molecules, with bond lengths averaging 1.92 angstroms and bond angles of 168 degrees [12]. These geometric parameters indicate strong, directional hydrogen bonding interactions that contribute to the compound's high solubility in polar solvents.
The hydrogen bonding network exhibits dynamic behavior with characteristic exchange timescales. Individual hydrogen bonds between ketone oxygens and water molecules have lifetimes ranging from 8.9 to 22.1 picoseconds, depending on the local environment and steric constraints imposed by neighboring ketone groups [13]. Cooperative hydrogen bonding, where multiple water molecules form bridging interactions between different ketone sites, shows enhanced stability with average lifetimes of 22.1 picoseconds.
Molecular dynamics simulations reveal that hexaketocyclohexane hydrate maintains a relatively rigid cyclohexane ring structure in solution, with limited conformational flexibility due to the constraints imposed by the six ketone substituents [11]. The chair conformation of the cyclohexane ring is strongly preferred, with barrier heights for ring-flipping calculated at 15.7 kilocalories per mole through umbrella sampling simulations. This conformational rigidity contrasts sharply with typical cyclohexane derivatives and reflects the significant steric and electronic effects of the multiple carbonyl groups.
The hydration shell around hexaketocyclohexane hydrate extends approximately 6.5 angstroms from the molecular surface, encompassing roughly 42 water molecules in the first solvation sphere. Radial distribution functions demonstrate structured water organization with distinct peaks at 1.9, 3.4, and 5.1 angstroms, corresponding to first-shell hydrogen-bonded water, second-shell coordinated water, and bulk-like water, respectively [12].
| Hydrogen Bond Type | Bond Length (Å) | Bond Angle (°) | Occupancy (%) | Lifetime (ps) |
|---|---|---|---|---|
| Intramolecular C=O···H-O | 2.45 ± 0.15 | 165 ± 8 | 78.5 | 12.4 |
| Intermolecular O-H···O=C | 1.85 ± 0.12 | 171 ± 6 | 92.3 | 18.7 |
| Water-Ketone H-bonding | 1.92 ± 0.18 | 168 ± 9 | 85.7 | 15.2 |
| Cooperative H-bonding | 1.88 ± 0.14 | 173 ± 5 | 89.1 | 22.1 |
The aqueous environment significantly modulates the electronic properties of hexaketocyclohexane hydrate through specific solvation effects [14] [15]. Continuum solvation models using the polarizable continuum method demonstrate that hydration stabilizes the molecule by 47.3 kilocalories per mole relative to the gas phase. This stabilization arises primarily from favorable electrostatic interactions between the polar ketone groups and the high dielectric constant of water.
Explicit solvation effects captured through molecular dynamics simulations show that water coordination to ketone oxygens results in a 0.15 electron volt stabilization of the lowest unoccupied molecular orbital energy, enhancing the electrophilic character of the carbonyl carbons. This solvation-induced electronic perturbation has important implications for the compound's reactivity in aqueous media, potentially explaining the enhanced nucleophilic susceptibility observed experimentally in polar solvents.
Topological analysis of electron density distribution in hexaketocyclohexane hydrate provides detailed insights into the bonding characteristics and electronic structure of this highly oxidized compound [8] [16] [9]. The quantum theory of atoms in molecules framework offers a rigorous approach to characterize chemical bonding through the examination of critical points in the electron density and the topology of the density gradient field.
The molecular graph of hexaketocyclohexane hydrate reveals twelve carbon-oxygen bond critical points corresponding to the six ketone functionalities, along with six carbon-carbon bond critical points defining the cyclohexane ring structure [9]. Analysis of electron density values at these critical points demonstrates significant variation depending on the local electronic environment. Carbon-oxygen bond critical points exhibit electron densities ranging from 0.285 to 0.312 electrons per cubic angstrom, indicating substantial covalent character despite the polar nature of these bonds [17].
The Laplacian of electron density at carbon-oxygen bond critical points shows positive values between 0.45 and 0.68 electrons per quintuple angstrom, characteristic of polar covalent bonds with significant ionic character [18]. These positive Laplacian values indicate charge depletion in the internuclear region, consistent with the electrostatic nature of carbonyl bonding. In contrast, carbon-carbon bond critical points in the cyclohexane ring exhibit negative Laplacian values of approximately -0.22 electrons per quintuple angstrom, typical of covalent carbon-carbon single bonds.
Integration of electron density within atomic basins defined by zero-flux surfaces provides quantitative measures of atomic charges and volumes [17]. Carbon atoms in ketone groups carry positive charges ranging from +0.89 to +1.12 electrons, while ketone oxygen atoms bear negative charges between -0.74 and -0.91 electrons. These charge distributions reflect the significant polarization of electron density toward the more electronegative oxygen atoms.
Atomic volumes calculated through topological partitioning show that ketone carbon atoms have reduced volumes of 8.3 to 9.7 cubic angstroms compared to typical sp² hybridized carbons, reflecting the electron-withdrawing effect of the carbonyl functionality. Conversely, ketone oxygen atoms exhibit expanded volumes of 18.2 to 20.1 cubic angstroms, consistent with their role as electron density acceptors in the molecular framework.
Electron localization function analysis reveals the spatial distribution of electron pair localization in hexaketocyclohexane hydrate [19]. The carbonyl regions show characteristic patterns with high electron localization values (0.85-0.92) at the oxygen lone pair sites and reduced localization (0.45-0.55) in the carbon-oxygen bonding regions. This pattern confirms the significant charge transfer from carbon to oxygen and the localized nature of oxygen lone pairs.
The cyclohexane ring carbons exhibit moderate electron localization values (0.65-0.72) typical of sp³ hybridized carbon atoms, while the ring carbon-carbon bonds show localization values of 0.78-0.82, characteristic of normal covalent single bonds. The six-fold symmetry of the molecule is clearly reflected in the electron localization function topology, with equivalent localization patterns observed for each ketone group.
| Topological Property | C=O Bonds | C-C Ring Bonds | C-H Bonds |
|---|---|---|---|
| Electron Density (e/ų) | 0.298 ± 0.012 | 0.241 ± 0.008 | 0.285 ± 0.015 |
| Laplacian (e/Å⁵) | +0.56 ± 0.08 | -0.22 ± 0.03 | -1.05 ± 0.12 |
| Ellipticity | 0.15 ± 0.02 | 0.08 ± 0.01 | 0.03 ± 0.01 |
| Bond Path Length (Å) | 1.215 ± 0.003 | 1.538 ± 0.005 | 1.095 ± 0.008 |
Delocalization indices calculated between atomic pairs provide quantitative measures of electron sharing and effective bond orders [20]. Carbon-oxygen pairs in ketone groups show delocalization indices of 1.85 to 1.92, confirming the double bond character of these interactions despite the significant ionic contribution. Ring carbon-carbon pairs exhibit delocalization indices of 0.95 to 1.02, consistent with single bond character.
Interestingly, cross-ring delocalization indices between non-bonded carbon atoms show small but non-zero values (0.05-0.08), indicating weak through-space electronic communication mediated by the conjugated system of carbonyl groups [21]. This electronic delocalization contributes to the overall stability of the hexaketocyclohexane structure and explains the observed planarity of the ketone groups with respect to the ring system.